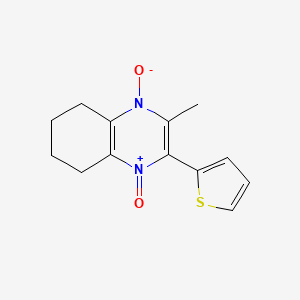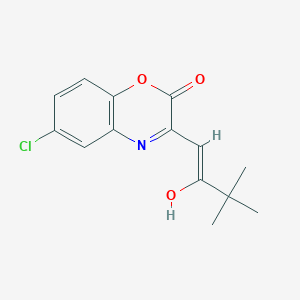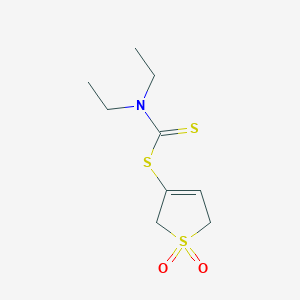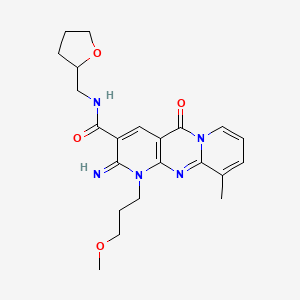
Quinoxaline, 5,6,7,8-tetrahydro-2-methyl-3-(2-thienyl)-, 1,4-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoxaline, 5,6,7,8-tetrahydro-2-methyl-3-(2-thienyl)-, 1,4-dioxide is a heterocyclic compound that features a quinoxaline core structure with additional functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinoxaline, 5,6,7,8-tetrahydro-2-methyl-3-(2-thienyl)-, 1,4-dioxide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-thiophenecarboxaldehyde with 1,2-diaminocyclohexane in the presence of an oxidizing agent to form the desired quinoxaline derivative. The reaction is usually carried out in a solvent such as acetone at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
Quinoxaline, 5,6,7,8-tetrahydro-2-methyl-3-(2-thienyl)-, 1,4-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and appropriate reaction times to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives with different functional groups and oxidation states. These products can have distinct chemical and physical properties, making them useful for different applications .
Scientific Research Applications
Quinoxaline, 5,6,7,8-tetrahydro-2-methyl-3-(2-thienyl)-, 1,4-dioxide has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing other heterocyclic compounds and as a ligand in coordination chemistry.
Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of Quinoxaline, 5,6,7,8-tetrahydro-2-methyl-3-(2-thienyl)-, 1,4-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Quinoxaline, 5,6,7,8-tetrahydro-2-methyl-3-(2-thienyl)-, 1,4-dioxide include other quinoxaline derivatives with different functional groups and substitution patterns. Examples include:
- Quinoxaline, 2,3-dimethyl-
- Quinoxaline, 2-phenyl-
- Quinoxaline, 2,3-diphenyl-
Uniqueness
The uniqueness of this compound lies in its specific functional groups and structural features, which confer distinct chemical and biological properties. These properties make it suitable for a wide range of applications, distinguishing it from other similar compounds .
Properties
CAS No. |
88819-97-0 |
|---|---|
Molecular Formula |
C13H14N2O2S |
Molecular Weight |
262.33 g/mol |
IUPAC Name |
3-methyl-4-oxido-2-thiophen-2-yl-5,6,7,8-tetrahydroquinoxalin-1-ium 1-oxide |
InChI |
InChI=1S/C13H14N2O2S/c1-9-13(12-7-4-8-18-12)15(17)11-6-3-2-5-10(11)14(9)16/h4,7-8H,2-3,5-6H2,1H3 |
InChI Key |
IIMPKJYPPAWWBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C([N+](=O)C2=C(N1[O-])CCCC2)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B11613416.png)
![2-(4-Chlorobenzyl)-1-[4-(5-chloro-2-methoxybenzyl)-1-piperazinyl]-3-methylpyrido[1,2-A]benzimidazole-4-carbonitrile](/img/structure/B11613420.png)
![6-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B11613431.png)
![5-(4-Chlorophenyl)-2-({[2-(4-hexanoylpiperazin-1-yl)ethyl]amino}methylidene)cyclohexane-1,3-dione](/img/structure/B11613432.png)
![1-[2-(4-methoxyphenoxy)ethyl]-3-pentyl-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B11613435.png)
![2-({[(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B11613447.png)
![2-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]-N'-[(Z)-{4-[(3-nitrophenyl)methoxy]phenyl}methylidene]acetohydrazide](/img/structure/B11613448.png)
![N-benzyl-7-cyclohexyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11613450.png)
![3-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B11613454.png)


![[3-Amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl](2,3-dihydro-1,4-benzodioxin-6-yl)methanone](/img/structure/B11613475.png)
![N-cyclohexyl-6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11613485.png)

